

Spectroscopic Analysis of 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 8-Methoxy-2-methylquinolin-5-amine

Cat. No.: B182576

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of **8-Methoxy-2-methylquinolin-5-amine**. Due to the limited availability of experimental spectral data in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) absorption bands based on the compound's functional groups. Detailed, generalized experimental protocols for obtaining NMR and IR spectra are provided to guide researchers in the empirical analysis of this compound. Additionally, a standard workflow for the spectroscopic characterization of synthesized organic compounds is presented. This guide serves as a foundational resource for the identification and characterization of **8-Methoxy-2-methylquinolin-5-amine** in research and drug development settings.

Predicted Spectroscopic Data

While experimental spectra for **8-Methoxy-2-methylquinolin-5-amine** are not readily available, computational predictions provide valuable insight into its expected spectroscopic signature. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **8-Methoxy-2-methylquinolin-5-amine** in CDCl_3 would likely exhibit the following signals:

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-3	7.85	d
H-4	7.15	d
H-6	6.80	d
H-7	7.20	d
-CH ₃ (at C2)	2.60	s
-OCH ₃ (at C8)	4.00	s
-NH ₂ (at C5)	4.50	br s

d = doublet, s = singlet, br s = broad singlet

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum in CDCl_3 is expected to show the following resonances:

Carbon	Predicted Chemical Shift (ppm)
C-2	158.0
C-3	121.0
C-4	135.0
C-4a	128.0
C-5	145.0
C-6	110.0
C-7	120.0
C-8	155.0
C-8a	140.0
-CH ₃ (at C2)	25.0
-OCH ₃ (at C8)	56.0

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **8-Methoxy-2-methylquinolin-5-amine** is expected to display characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Primary Amine)	3300-3500	Medium (two bands)
C-H Stretch (Aromatic)	3000-3100	Medium to Weak
C-H Stretch (Aliphatic)	2850-3000	Medium
C=C Stretch (Aromatic)	1400-1600	Medium to Weak
C-N Stretch (Aromatic Amine)	1250-1335	Strong
C-O Stretch (Aryl Ether)	1200-1275 (asymmetric)	Strong
1000-1075 (symmetric)	Strong	
N-H Bend (Primary Amine)	1580-1650	Medium

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid organic compounds like **8-Methoxy-2-methylquinolin-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **8-Methoxy-2-methylquinolin-5-amine** for ¹H NMR analysis, or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

- If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters.
- For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a thin film.

Sample Preparation:

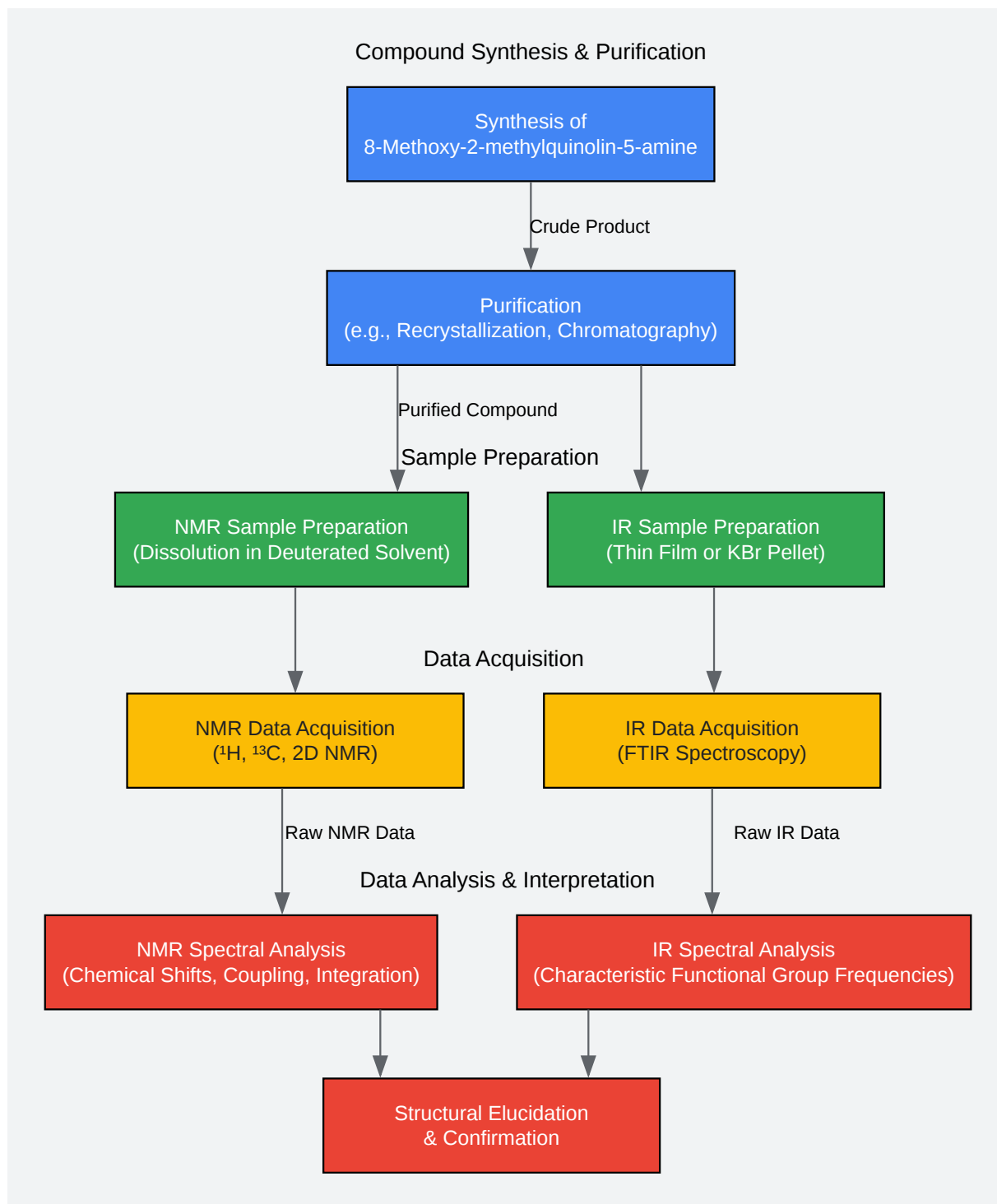
- Place a small amount (approximately 1-2 mg) of finely ground **8-Methoxy-2-methylquinolin-5-amine** onto a clean, dry IR-transparent window (e.g., KBr, NaCl).
- Add a drop of a volatile solvent in which the compound is soluble (e.g., dichloromethane, acetone).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the window.

Data Acquisition:

- Place the prepared window into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the clean, empty sample holder.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

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